Cyclopropyl-(2-fluoro-benzyl)-amine
Overview
Description
Cyclopropyl-(2-fluoro-benzyl)-amine is an organic compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a fluorine atom on the benzene ring
Mechanism of Action
Target of Action
The primary target of Cyclopropyl-(2-fluoro-benzyl)-amine is the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cellular growth .
Mode of Action
This compound interacts with its target, sGC, in a nitric oxide (NO)-independent manner . This compound acts as an sGC activator, leading to an increase in the production of cyclic guanosine monophosphate (cGMP), a critical secondary messenger in cells .
Biochemical Pathways
The activation of sGC by this compound affects the NO-cGMP signaling pathway . The increased production of cGMP leads to the activation of protein kinase G (PKG), which then phosphorylates various target proteins, leading to physiological effects such as smooth muscle relaxation .
Result of Action
The activation of sGC by this compound leads to vasodilation, or the relaxation of smooth muscle cells within the blood vessels . This results in an increase in blood flow and a decrease in blood pressure . Additionally, this compound has been shown to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits, potentially providing a protective effect against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-fluoro-benzyl)-amine typically involves the following steps:
Formation of Cyclopropyl-2-fluorobenzyl Ketone: This intermediate can be synthesized by acylation of cyclopropanecarboxylic acid chloride with 2-fluorobenzoyl chloride.
Reduction to this compound: The ketone intermediate is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-fluoro-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-(2-fluoro-benzyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-2-fluorobenzyl Ketone: An intermediate in the synthesis of Cyclopropyl-(2-fluoro-benzyl)-amine.
Cyclopropyl-(2-fluoro-benzyl)-amino-acetic Acid:
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and a fluorine-substituted benzylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPFBRRGVZJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360122 | |
Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625435-02-1 | |
Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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